molecular formula C24H25N7O B2691166 3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one CAS No. 2380194-90-9

3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one

Cat. No.: B2691166
CAS No.: 2380194-90-9
M. Wt: 427.512
InChI Key: CQNNPISPNNTHNP-UHFFFAOYSA-N
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Description

3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolo-pyridazinyl moiety fused with a diazepane ring, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazolo-pyridazinyl core followed by the introduction of the diazepane ring. Common synthetic routes involve:

    Formation of the Triazolo-Pyridazinyl Core: This step usually involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the Diazepane Ring: The diazepane ring is typically introduced through nucleophilic substitution reactions involving suitable halogenated intermediates.

    Final Coupling: The final step involves coupling the triazolo-pyridazinyl moiety with the diazepane ring under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the diazepane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share a similar triazolo-pyridazinyl core and exhibit comparable biological activities.

    1,2,4-Triazolo[4,3-a]pyrazines: These derivatives also feature a triazole ring fused with another heterocycle and are studied for their pharmacological properties.

    Pyridazinone Derivatives: Compounds with a pyridazinone core are known for their diverse biological activities, including antimicrobial and anticancer effects.

Uniqueness

3-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}propan-1-one is unique due to its specific combination of structural features, which confer distinct biological and pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c32-23(12-9-19-6-2-1-3-7-19)30-15-5-14-29(16-17-30)22-11-10-21-26-27-24(31(21)28-22)20-8-4-13-25-18-20/h1-4,6-8,10-11,13,18H,5,9,12,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNNPISPNNTHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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